1-(3-Amino-4-(chloromethyl)phenyl)-2-chloropropan-1-one
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Overview
Description
1-(3-Amino-4-(chloromethyl)phenyl)-2-chloropropan-1-one is an organic compound with a complex structure, featuring both amino and chloromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-(chloromethyl)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-4-(chloromethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-(3-Amino-4-(chloromethyl)phenyl)-2-chloropropan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Amino-4-(chloromethyl)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors, where the compound can act as an inhibitor or activator. The pathways involved often relate to the modulation of biochemical processes, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
- 1-(3-Amino-4-(methyl)phenyl)-2-chloropropan-1-one
- 1-(3-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one
- 1-(3-Amino-4-(hydroxymethyl)phenyl)-2-chloropropan-1-one
Uniqueness: 1-(3-Amino-4-(chloromethyl)phenyl)-2-chloropropan-1-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its chloromethyl group, in particular, allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C10H11Cl2NO |
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Molecular Weight |
232.10 g/mol |
IUPAC Name |
1-[3-amino-4-(chloromethyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H11Cl2NO/c1-6(12)10(14)7-2-3-8(5-11)9(13)4-7/h2-4,6H,5,13H2,1H3 |
InChI Key |
OKTDBHIFFIXSRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)CCl)N)Cl |
Origin of Product |
United States |
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